![molecular formula C14H10N4O7 B14147033 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a benzoic acid derivative, which is commonly used in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
作用機序
The exact mechanism of action of 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its antimicrobial activity. The compound likely interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell death. Specific molecular targets and pathways involved in this process are still under investigation.
類似化合物との比較
Similar Compounds
Nitrofural: Another nitrofuran derivative known for its antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid is unique due to its specific combination of a nitrofuran moiety and a benzoic acid derivative. This combination potentially enhances its antimicrobial properties and broadens its range of applications compared to other similar compounds.
特性
分子式 |
C14H10N4O7 |
|---|---|
分子量 |
346.25 g/mol |
IUPAC名 |
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-12(16-9-3-1-8(2-4-9)14(21)22)13(20)17-15-7-10-5-6-11(25-10)18(23)24/h1-7H,(H,16,19)(H,17,20)(H,21,22)/b15-7+ |
InChIキー |
RNLCIEBMEQDTCS-VIZOYTHASA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
溶解性 |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
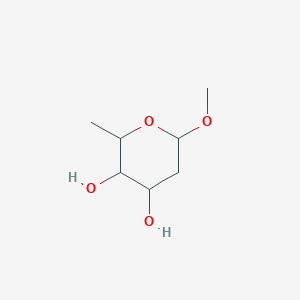
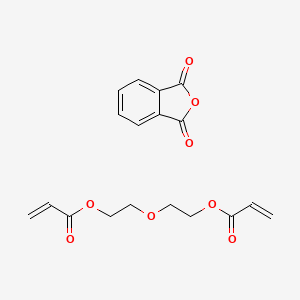
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)

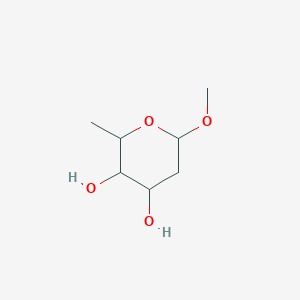
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
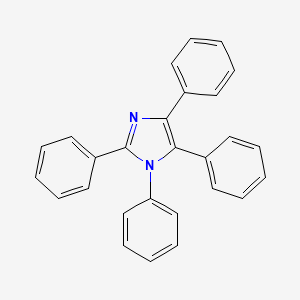
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)
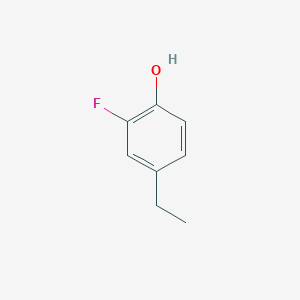
![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
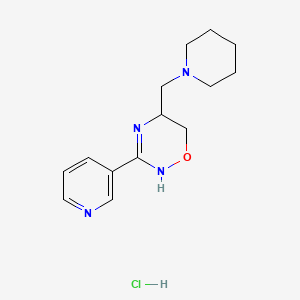

![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
